N-Isovalerylglutamic acid

Descripción general

Descripción

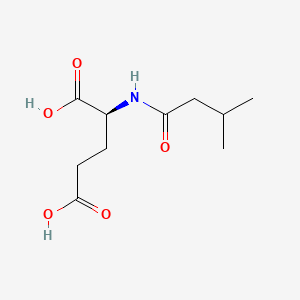

N-Isovalerylglutamic acid is a derivative of glutamic acid, characterized by the presence of an isovaleryl group attached to the nitrogen atom of the glutamic acid molecule. This compound is of significant interest in the field of organic acid metabolism, particularly in relation to isovaleric acidemia, a metabolic disorder.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Isovalerylglutamic acid can be synthesized through the conjugation of isovaleryl chloride with glutamic acid. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. Techniques such as crystallization and chromatography are commonly employed to purify the compound.

Análisis De Reacciones Químicas

Types of Reactions: N-Isovalerylglutamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isovaleryl group to an isobutyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isovaleryl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of isobutyl derivatives.

Substitution: Formation of various substituted glutamic acid derivatives.

Aplicaciones Científicas De Investigación

Clinical Diagnostics

N-Isovalerylglutamic acid serves as a significant biomarker in diagnosing isovaleric acidemia. This condition is characterized by the accumulation of isovaleryl-CoA, leading to the production of various metabolites, including this compound.

- Detection Methods : The identification of this compound in urine samples is typically conducted using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise quantification and identification of metabolites, aiding in the diagnosis of metabolic disorders .

- Case Studies : Research has demonstrated that elevated levels of this compound correlate with the severity of isovaleric acidemia. For instance, a study involving urine samples from affected patients revealed significant concentrations of this metabolite, which were used to differentiate between varying phenotypes of the disorder .

Metabolic Research

This compound plays a critical role in understanding metabolic pathways associated with branched-chain amino acids, particularly leucine metabolism.

- Metabolic Pathways : The compound is involved in detoxification processes where it conjugates with other metabolites to facilitate excretion. This process helps mitigate the toxic effects of accumulated isovaleryl-CoA and related compounds .

- Research Findings : Studies have identified various metabolites induced by abnormal amino acid metabolism in patients with isovaleric acidemia. The presence of this compound alongside other metabolites provides insights into the biochemical alterations occurring in these patients and may guide future research into therapeutic interventions .

Potential Therapeutic Applications

While primarily recognized for its diagnostic significance, this compound may also have therapeutic implications.

- Detoxification Mechanism : Understanding how this compound contributes to detoxification can lead to new treatment strategies for managing isovaleric acidemia. By enhancing the body's ability to process and eliminate toxic metabolites, therapies could be developed to improve patient outcomes .

- Future Research Directions : Ongoing studies aim to explore the potential use of this compound in therapeutic formulations or as part of dietary interventions for patients with metabolic disorders. These investigations could open new avenues for treatment and management strategies .

Data Summary Table

| Application Area | Key Findings | Diagnostic Method |

|---|---|---|

| Clinical Diagnostics | Elevated levels correlate with isovaleric acidemia severity | GC-MS, LC-MS/MS |

| Metabolic Research | Involvement in leucine metabolism and detoxification | Urine metabolite profiling |

| Potential Therapeutics | May enhance detoxification mechanisms | Ongoing clinical studies |

Mecanismo De Acción

The mechanism of action of N-isovalerylglutamic acid involves its role in the detoxification of isovaleric acid. In individuals with isovaleric acidemia, the accumulation of isovaleric acid is toxic. This compound helps in the conjugation and subsequent excretion of isovaleric acid, thereby reducing its toxicity. The molecular targets include enzymes involved in amino acid metabolism, particularly those in the leucine catabolic pathway.

Comparación Con Compuestos Similares

N-Isovalerylglutamic acid can be compared with other similar compounds such as:

N-Isovalerylglycine: Another detoxification product of isovaleric acid, used as a diagnostic marker for isovaleric acidemia.

N-Isovalerylalanine: A similar conjugate formed with alanine instead of glutamic acid.

N-Isovalerylsarcosine: A conjugate formed with sarcosine, another amino acid derivative.

Uniqueness: this compound is unique due to its specific role in the detoxification of isovaleric acid and its diagnostic significance in isovaleric acidemia. Its structure allows it to effectively conjugate with isovaleric acid, facilitating its excretion and reducing toxicity.

Actividad Biológica

N-Isovalerylglutamic acid (N-IVA-Glu) is a compound primarily studied in the context of isovaleric acidemia (IVA), a metabolic disorder resulting from the deficiency of the enzyme isovaleryl-CoA dehydrogenase. This condition leads to the accumulation of isovaleryl-CoA and its metabolites, including N-IVA-Glu, which are implicated in various biochemical and physiological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, detoxification mechanisms, and potential neurotoxic effects.

Overview of Isovaleric Acidemia

Isovaleric acidemia is characterized by the buildup of isovaleryl-CoA due to impaired leucine metabolism. The accumulation of this compound leads to the production of several metabolites, including N-Isovalerylglycine and this compound, which serve as detoxification products. The primary detoxification mechanism for isovaleryl-CoA involves conjugation with glycine, leading to the formation of N-isovalerylglycine, while N-IVA-Glu represents an additional pathway for detoxification .

Excretion Patterns

This compound has been identified in urine samples from patients with IVA. A study reported that N-IVA-Glu levels were significantly correlated with other metabolites indicative of IVA, such as 3-hydroxyisovaleric acid. The excretion patterns suggest that N-IVA-Glu may play a role in detoxifying excess isovaleryl-CoA when glycine conjugation pathways are saturated .

| Metabolite | Average Concentration (mmol/mol) | Correlation with N-IVA-Glu |

|---|---|---|

| 3-Hydroxyisovaleric Acid | 122 ± 87 | Positive |

| Isovalerylglycine | Varies | Moderate |

| This compound | Detected in urine | High |

Biochemical Mechanisms

The biochemical activity of this compound involves its role as a substrate for various enzymatic reactions. It has been shown to inhibit N-acetylglutamate synthase (NAGS), which can lead to disruptions in the urea cycle and contribute to hyperammonemia—a common complication in IVA patients . Additionally, the accumulation of isovalerylcarnitine and other acyl-CoAs has been linked to oxidative stress and neurotoxicity .

Oxidative Stress and Neurological Impact

The accumulation of metabolites like isovaleryl-CoA and its derivatives can result in oxidative damage within neuronal tissues. Studies have indicated that elevated levels of these compounds correlate with neurocognitive impairments observed in IVA patients . The chronic buildup of isovaleric acid may have more detrimental effects on neurological development than acute episodes.

Case Studies

Several case studies have documented the neurological outcomes in patients diagnosed with IVA. For instance, early diagnosis through newborn screening has been associated with better neurocognitive outcomes compared to later diagnoses. In one notable case, a patient who received early intervention exhibited normal cognitive function at follow-up, while another patient diagnosed later showed significant developmental delays .

Propiedades

IUPAC Name |

(2S)-2-(3-methylbutanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVIJONZMYVLAW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230106 | |

| Record name | N-Isovalerylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80154-63-8 | |

| Record name | N-(3-Methyl-1-oxobutyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80154-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080154638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.